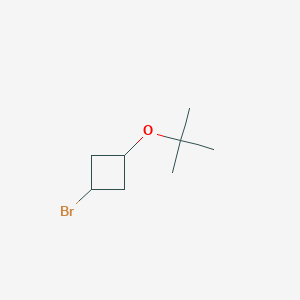
1-Bromo-3-(tert-butoxy)cyclobutane
Vue d'ensemble
Description
1-Bromo-3-(tert-butoxy)cyclobutane is an organic compound with the molecular formula C8H15BrO. It is a cyclobutane derivative where a bromine atom is attached to the first carbon and a tert-butoxy group is attached to the third carbon. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-3-(tert-butoxy)cyclobutane can be synthesized through a multi-step process. One common method involves the bromination of 3-(tert-butoxy)cyclobutene. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-3-(tert-butoxy)cyclobutane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form 3-(tert-butoxy)cyclobutene.
Oxidation and Reduction: The tert-butoxy group can be oxidized to form corresponding alcohols or ketones, while reduction reactions can target the bromine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and various amines.
Elimination Reactions: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are typically used.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.
Major Products Formed
Nucleophilic Substitution: Products include 3-(tert-butoxy)cyclobutanol, 3-(tert-butoxy)cyclobutylamine, and other substituted cyclobutanes.
Elimination: The major product is 3-(tert-butoxy)cyclobutene.
Oxidation: Products include 3-(tert-butoxy)cyclobutanone and other oxidized derivatives.
Applications De Recherche Scientifique
1-Bromo-3-(tert-butoxy)cyclobutane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly in the synthesis of cyclobutane-containing drugs.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-3-(tert-butoxy)cyclobutane in chemical reactions involves the reactivity of the bromine atom and the tert-butoxy group. The bromine atom acts as a leaving group in nucleophilic substitution and elimination reactions, while the tert-butoxy group can stabilize intermediates and transition states through electron-donating effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-3-(tert-butyl)cyclobutane: Similar structure but with a tert-butyl group instead of a tert-butoxy group.
1-Bromo-3-(methoxy)cyclobutane: Similar structure but with a methoxy group instead of a tert-butoxy group.
1-Bromo-3-(ethoxy)cyclobutane: Similar structure but with an ethoxy group instead of a tert-butoxy group.
Uniqueness
1-Bromo-3-(tert-butoxy)cyclobutane is unique due to the presence of the tert-butoxy group, which provides steric hindrance and electron-donating effects that influence its reactivity and stability. This makes it a valuable intermediate in organic synthesis and other applications .
Propriétés
IUPAC Name |
1-bromo-3-[(2-methylpropan-2-yl)oxy]cyclobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO/c1-8(2,3)10-7-4-6(9)5-7/h6-7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSLXTOCYSMBTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


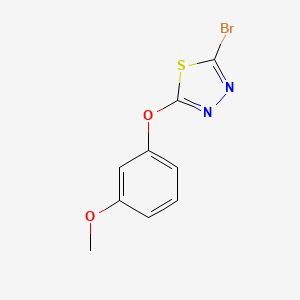
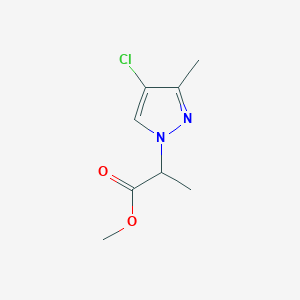
![2-[(2-Fluoro-5-methylphenoxy)methyl]oxirane](/img/structure/B1400043.png)
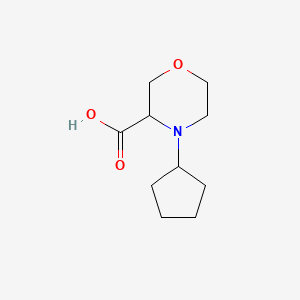
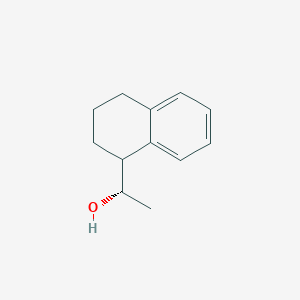
![1-[3-(4-Bromo-3-fluorophenoxy)propyl]pyrrolidine](/img/structure/B1400048.png)
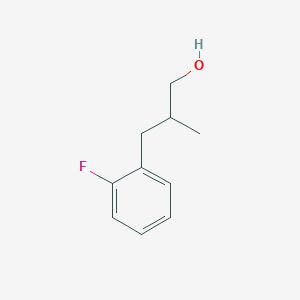
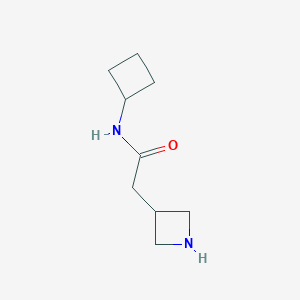
![4-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)oxy]-3-chloroaniline](/img/structure/B1400054.png)
![N-[2-(Tetrahydro-2H-pyran-3-yl)ethyl]propan-2-amine](/img/structure/B1400055.png)
![{Spiro[3.3]heptan-2-yl}methanamine](/img/structure/B1400056.png)
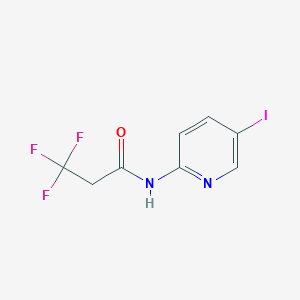
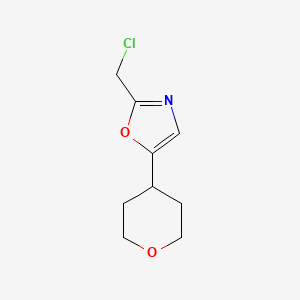
![[1-(1H-pyrrol-1-yl)cyclohexyl]acetic acid](/img/structure/B1400060.png)
